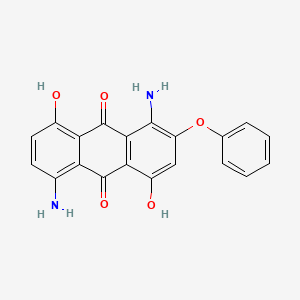
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione: is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol . It is known for its distinctive red-brown color and is primarily used as an intermediate in the synthesis of dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the reaction of 1,5-dihydroxyanthraquinone with phenol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs at elevated temperatures, around 150-200°C .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form leuco compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of leuco compounds.
Substitution: Formation of substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments.
Biology: Investigated for its potential use in biological staining and as a fluorescent marker.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins . The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death . Additionally, it can inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Diamino-4,5-dihydroxyanthraquinone
- 1,5-Diamino-4,8-dihydroxy(p-hydroxyphenyl)anthraquinone
Uniqueness: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments .
Propriétés
Numéro CAS |
77900-85-7 |
|---|---|
Formule moléculaire |
C20H14N2O5 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2 |
Clé InChI |
UJUJZCVBECKVGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


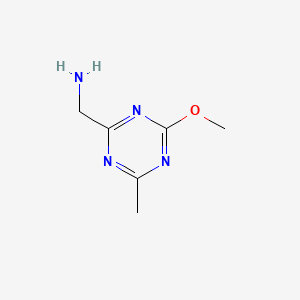
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)

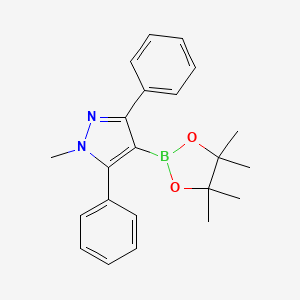
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
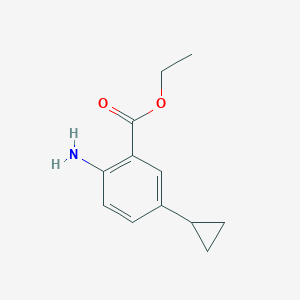
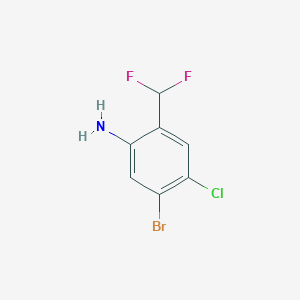
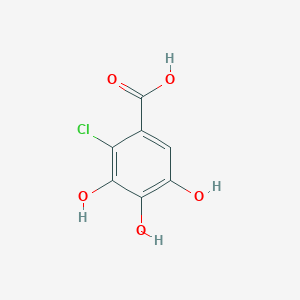

![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
